molecular formula C18H17NO3 B2457150 7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione CAS No. 620932-20-9

7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione

Cat. No.: B2457150
CAS No.: 620932-20-9
M. Wt: 295.338
InChI Key: QLYGFKZPJQSCOF-UHFFFAOYSA-N
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Description

7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available indole derivatives.

    Alkylation: The indole core is alkylated using 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate.

    Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the dione functionality at the 2,3-positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones.

    Reduction: Reduction reactions can convert the dione to diols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Diols.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione involves its interaction with specific molecular targets. The phenoxypropyl group can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione stands out due to its unique indole core structure and the presence of the dione functionality

Biological Activity

7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione is an indole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to compile and analyze the available research findings regarding the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H15NO3\text{C}_{17}\text{H}_{15}\text{N}\text{O}_{3}

This compound features a methyl group at the 7-position and a phenoxypropyl substituent at the nitrogen atom, which is crucial for its biological activity.

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that various indole derivatives inhibit cell proliferation in several cancer cell lines, such as:

Cell Line IC50 (μM) Activity
HT-29 (Colon Cancer)39.7Moderate Inhibition
SK-OV-3 (Ovarian Cancer)46.6Moderate Inhibition
MCF-7 (Breast Cancer)Not specifiedSignificant Activity

These findings suggest that the compound may disrupt critical signaling pathways involved in cancer cell proliferation and survival, such as the NF-kB/mTOR/PI3K/Akt pathways .

Antimicrobial Activity

Indole derivatives have also been explored for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular processes. Studies have shown that certain indole derivatives possess significant antibacterial activity against various pathogens, although specific data for this compound is limited .

Anti-inflammatory Effects

Indoles are known to exhibit anti-inflammatory effects through the modulation of cytokine production and inhibition of inflammatory pathways. The potential of this compound in this regard has not been extensively studied but aligns with the known activities of related indole compounds .

The biological activity of indole derivatives often involves interaction with multiple molecular targets. For instance:

  • Inhibition of Kinases : Indoles can inhibit various kinases involved in cancer signaling pathways.
  • Regulation of Gene Expression : They may affect gene expression related to apoptosis and cell cycle regulation.

Research indicates that compounds like this compound may exert their effects by modulating these pathways, although specific mechanisms require further elucidation .

Case Studies

Several studies have investigated the structure–activity relationships (SAR) of indole derivatives:

  • Study on Anticancer Properties : A series of indole derivatives were synthesized and tested against cancer cell lines. The results indicated that modifications at specific positions significantly influenced their potency against different cancer types .
  • Antimicrobial Evaluation : Research evaluated the antimicrobial efficacy of various indole derivatives against Mycobacterium tuberculosis. It was found that certain structural modifications enhanced activity against resistant strains .

Properties

IUPAC Name

7-methyl-1-(3-phenoxypropyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13-7-5-10-15-16(13)19(18(21)17(15)20)11-6-12-22-14-8-3-2-4-9-14/h2-5,7-10H,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYGFKZPJQSCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)N2CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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